molecular formula C14H17NO4 B2531344 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid CAS No. 900640-35-9

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2531344
CAS No.: 900640-35-9
M. Wt: 263.293
InChI Key: CLNGWOMESLWAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring ethoxy groups at positions 4 and 6, a methyl group at position 5, and a carboxylic acid moiety at position 2. Indole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The methyl group at position 5 may sterically hinder interactions at this site, while the carboxylic acid at position 2 enables hydrogen bonding or salt formation, critical for binding to biological targets.

Properties

IUPAC Name

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-18-12-7-10-9(6-11(15-10)14(16)17)13(8(12)3)19-5-2/h6-7,15H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGWOMESLWAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation via Nucleophilic Substitution

Methoxy precursors (e.g., 4,6-dimethoxy-5-methylindole) may undergo ethoxylation using diethyl sulfate or ethyl iodide. For instance, treatment of methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate (14) with excess ethyl iodide and K₂CO₃ in DMF yields the diethoxy derivative (15), which is hydrolyzed to 16 (Scheme 4).

Scheme 4. Ethoxylation of Methoxy Precursors

14 → (EtI, K₂CO₃) → 15 → (LiOH) → 16  

This method risks over-alkylation at N1, necessitating careful stoichiometric control.

Directed ortho-metalation (DoM) enables late-stage introduction of the C5 methyl group. Using 4,6-diethoxy-1H-indole-2-carboxylic acid (17) as a substrate, LDA-mediated deprotonation at C5 followed by quenching with methyl iodide affords 18 (Scheme 5).

Scheme 5. DoM-Based Methylation

17 → (LDA, MeI) → 18  

This approach offers flexibility but requires cryogenic conditions (-78°C) and inert atmosphere.

Comparative Analysis of Synthetic Routes

Table 1. Key Metrics for Synthetic Methods

Method Yield Range Key Advantages Limitations
Fischer Indole 50–65% High functional group tolerance Regioselectivity challenges
Bischler Modification 55–70% Mild conditions Sensitivity to moisture
Hemetsberger-Knittel 60–75% Direct carboxylate installation Azide handling risks
Ethoxylation 45–60% Utilizes methoxy precursors Competing N-alkylation
DoM Methylation 40–55% Late-stage functionalization Cryogenic conditions required

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of indole derivatives, including 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, in cancer treatment. For instance, derivatives targeting the 14-3-3η protein have shown significant inhibitory effects against liver cancer cell lines such as Bel-7402 and Hep G2. The compound C11 from this series demonstrated enhanced safety profiles and efficacy against chemotherapy-resistant cells, indicating a promising avenue for cancer therapy development .

Neuroprotective Properties

Indole derivatives have been investigated for their neuroprotective effects against oxidative stress and neurodegenerative disorders. Compounds similar to this compound have exhibited antioxidant activities and the ability to modulate inflammatory pathways. These properties suggest a potential application in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions it as a candidate for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves methods that utilize readily available raw materials and catalysis to enhance yield and purity. For instance, innovative synthetic routes have been developed that minimize the use of toxic reagents while maximizing efficiency .

Optimization of Production

Response Surface Methodology (RSM) has been employed to optimize the production processes of indole derivatives, including this compound. By adjusting variables such as temperature and pH during synthesis, researchers have achieved significant improvements in yield .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor EffectsCompound C11 showed strong inhibitory activity against liver cancer cell lines .
Study BNeuroprotective EffectsDemonstrated protection against oxidative stress in neuroblastoma cells .
Study CAntimicrobial PropertiesEffective against various bacterial strains .

Mechanism of Action

The mechanism of action of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Substituent Effects and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 4-OEt, 5-Me, 6-OEt, 2-COOH Not reported Not reported Carboxylic acid, ether
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBn, 2-COOH 281.29 193–195 Carboxylic acid, benzyloxy
Indole-5-carboxylic acid 5-COOH 161.15 208–210 Carboxylic acid
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH 209.62 Not reported Carboxylic acid, chloro
3-Formyl-1H-indole-2-carboxylic acid 3-CHO, 2-COOH 189.16 Not reported Carboxylic acid, aldehyde

Key Observations:

The aldehyde group in 3-formyl-1H-indole-2-carboxylic acid is highly reactive, enabling condensation reactions (e.g., Schiff base formation), whereas the carboxylic acid in the target compound favors ionic interactions.

Melting Point Trends :

  • Unsubstituted indole carboxylic acids (e.g., indole-5-carboxylic acid) exhibit higher melting points (208–210°C) due to strong intermolecular hydrogen bonding.
  • Bulky substituents (e.g., benzyloxy) reduce crystallinity, lowering melting points slightly (193–195°C). The target compound’s ethoxy groups may further depress its melting point compared to hydroxylated analogs.

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) increase the acidity of the carboxylic acid moiety, whereas ethoxy groups (electron-donating) may decrease it, affecting solubility and binding affinity.

Biological Activity

4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic Acid is a notable derivative of indole, a heterocyclic compound extensively recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

General Properties

Indole derivatives are known for their extensive biological activities. The compound this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
  • Antiviral Activity : Potential as an inhibitor of viral replication mechanisms.
  • Anticancer Activity : Inhibition of cancer cell proliferation through multiple pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound binds to specific receptors involved in cellular signaling pathways.
  • Enzyme Interaction : It can inhibit or activate enzymes that play crucial roles in metabolic pathways.
  • Gene Expression Modulation : Induces changes in gene expression that can lead to altered cellular functions.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Antioxidant Pathways : Scavenging free radicals and reducing oxidative stress.
  • Inflammatory Pathways : Modulating cytokine production and inflammatory responses.
  • Cell Cycle Regulation : Inducing apoptosis in cancer cells through various signaling cascades.

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong activity compared to standard antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antiviral Studies

The compound has also been evaluated for its antiviral properties, particularly against HIV. It was found to inhibit HIV integrase activity with an IC50 value of approximately 32 μM. Further structural optimizations have yielded derivatives with enhanced potency, such as one derivative exhibiting an IC50 value of 3.11 μM, showcasing the potential for development as an antiviral agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound activates caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)20
A549 (Lung Cancer)30

Case Study 1: Antiviral Efficacy Against HIV

A study focused on the antiviral efficacy of indole derivatives revealed that modifications at the C3 position significantly enhanced binding affinity to the HIV integrase enzyme. The optimized derivative displayed a remarkable IC50 value of 0.13 μM, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Mechanism Exploration

Another investigation assessed the anticancer mechanisms of this compound in breast cancer cells. The results indicated that the compound effectively triggered apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Q & A

Q. How to design a kinetic study for the hydrolysis of ethoxy groups under physiological conditions?

  • Methodological Answer :
  • Conditions : Simulate pH 7.4 (phosphate buffer) at 37°C. Monitor degradation via HPLC (’s storage guidelines suggest instability at higher temperatures) .
  • Control Variables : Include analogs without ethoxy groups (e.g., 5-methylindole-2-carboxylic acid) to isolate substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.